3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

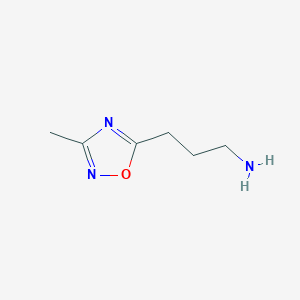

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-8-6(10-9-5)3-2-4-7/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKKCMQUYOKDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277985 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173336-40-8 | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,4-oxadiazole-5-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 3 Methyl 1,2,4 Oxadiazol 5 Yl Propan 1 Amine and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the integrity of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for this compound would feature distinct signals corresponding to the methyl group, the three methylene (B1212753) groups of the propyl chain, and the amine protons.

Methyl Protons (-CH₃): A singlet integrating to three protons is expected for the methyl group attached to the C3 position of the oxadiazole ring.

Propyl Chain Protons (-CH₂-CH₂-CH₂-): The three methylene groups of the propyl chain would appear as distinct multiplets. The methylene group adjacent to the oxadiazole ring (C5 position) is expected to be a triplet. The central methylene group would likely appear as a multiplet (quintet or sextet), and the methylene group adjacent to the amine function would also be a triplet.

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature, and the signal may exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound is expected to show six distinct signals. scispace.com The two carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5) are highly deshielded and appear at the downfield end of the spectrum. researchgate.net The carbons of the propyl chain and the methyl group appear at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Oxadiazole-CH ₃ | ~2.4 (singlet) | ~11 |

| Oxadiazole-C H₃ | ~168 | |

| C 5-Oxadiazole | ~182 | |

| -C H₂-CH₂-CH₂-NH₂ | ~3.0 (triplet) | ~25 |

| -CH₂-C H₂-CH₂-NH₂ | ~2.1 (multiplet) | ~30 |

| -CH₂-CH₂-C H₂-NH₂ | ~2.9 (triplet) | ~39 |

| -NH ₂ | ~1.5-3.0 (broad singlet) |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce structural information from its fragmentation patterns.

For this compound (molecular formula C₆H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 142.0975. uni.lu

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique "fingerprint" that aids in structural confirmation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely include:

Alpha-Cleavage: The bond between the first and second carbon of the propyl chain is prone to cleavage, a common fragmentation pathway for amines. This would result in the formation of a stable [CH₂NH₂]⁺ ion at m/z 30, which is often the base peak in the mass spectra of primary propylamines. docbrown.info

Cleavage of the Propyl Chain: Loss of an ethyl radical from the molecular ion would lead to a fragment containing the oxadiazole ring and a methyleneamino group.

Ring Fragmentation: The 1,2,4-oxadiazole ring can also undergo cleavage, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Notes |

| 141 | [C₆H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 142 | [C₆H₁₂N₃O]⁺ | [M+H]⁺ ion |

| 112 | [C₅H₆N₂O]⁺ | Loss of -CH₂NH₂ |

| 83 | [C₃H₃N₂O]⁺ | Cleavage of the propyl chain |

| 43 | [C₂H₃N₂]⁺ | Fragment from ring cleavage |

| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage, likely base peak docbrown.info |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands:

N-H Vibrations: The primary amine group (-NH₂) is readily identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching. docbrown.info An N-H bending vibration (scissoring) is also expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching from the methyl and methylene groups will appear in the 2850-2960 cm⁻¹ region.

C=N and C-N Vibrations: The C=N stretching vibration of the oxadiazole ring is expected to produce a strong absorption band around 1640-1690 cm⁻¹. mdpi.com C-N stretching vibrations will appear in the 1000-1350 cm⁻¹ region.

Ring Vibrations: The 1,2,4-oxadiazole ring itself has characteristic ring stretching and deformation vibrations, contributing to the fingerprint region of the spectrum (below 1500 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong Raman signals. For this molecule, the symmetric vibrations of the oxadiazole ring would be expected to be prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=N Stretch (oxadiazole) | 1640 - 1690 | IR, Raman |

| N-H Bend (scissoring) | 1590 - 1650 | IR |

| C-H Bend (aliphatic) | 1375 - 1470 | IR |

| C-N Stretch | 1000 - 1350 | IR |

| N-O Stretch (oxadiazole) | 880 - 950 | IR |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC), is the primary method for determining the purity of non-volatile compounds like this compound. The analysis of primary amines by RP-HPLC can be challenging due to potential peak tailing caused by interactions between the protonated amine and residual silanol (B1196071) groups on the silica-based stationary phase. americanpharmaceuticalreview.com To achieve good peak shape and resolution, specific conditions are often employed:

Mobile Phase: Using a mobile phase with a moderate pH and a buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) can suppress the ionization of silanol groups.

Stationary Phase: Columns with end-capping or those specifically designed for amine analysis are often used.

Detection: A Diode Array Detector (DAD) or UV detector is typically used for quantification, while coupling the HPLC to a mass spectrometer (LC-MS) provides definitive peak identification and the ability to characterize impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a high-resolution separation technique ideal for volatile and thermally stable compounds. Due to the polarity and hydrogen-bonding capability of the primary amine group, direct analysis of this compound by GC can be problematic, often leading to poor peak shape and low response. researchgate.net To overcome this, derivatization is commonly performed to convert the polar amine into a less polar, more volatile derivative. nist.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The derivatized sample is then analyzed by GC-MS, where the gas chromatograph separates the components of the mixture and the mass spectrometer provides identification and quantification. thermofisher.comrestek.com

Table 4: Typical Chromatographic Methodologies

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Key Considerations |

| HPLC | C18 or C8 (end-capped) | Acetonitrile/Water with buffer (e.g., 0.1% Formic Acid or Ammonium Acetate) | Control of pH is critical for good peak shape; LC-MS for impurity identification. helsinki.fieurl-pesticides.eu |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) | Helium | Derivatization of the amine group is often required to improve volatility and peak shape. researchgate.netmdpi.com |

Mechanistic Organic Chemistry and Reactivity Profile of the 3 Methyl 1,2,4 Oxadiazol 5 Ylpropan 1 Amine Scaffold

Electronic Structure and Aromaticity Considerations of the 1,2,4-Oxadiazole (B8745197) Ring

The 1,2,4-oxadiazole ring is a five-membered, planar heterocyclic system containing one oxygen and two nitrogen atoms. chemicalbook.com Its electronic structure is characterized by a conjugated π-system, though its aromaticity is considered to be relatively low compared to other five-membered heterocycles. psu.eduresearchgate.net This reduced aromatic character is a consequence of the presence of the weak O-N single bond and the high electronegativity of the heteroatoms, which influences electron delocalization. researchgate.netchim.it The 1,2,4-oxadiazole ring is generally classified as electron-deficient. researchgate.net

The topography of the ring features two pyridine-like nitrogen atoms. chemicalbook.com The nitrogen and carbon atoms within the ring exhibit distinct electronic properties; the N4 atom is considered a potential nucleophilic site, while the carbon atoms at the C3 and C5 positions are electrophilic. psu.educhim.it This electrophilicity is enhanced by the electron-withdrawing nature of the ring system. researchgate.net The inherent instability of the O-N bond, coupled with the low aromaticity, makes the ring susceptible to various rearrangement reactions. psu.eduresearchgate.netchim.it

Spectroscopic data provides insight into the electronic environment of the ring. For instance, the 13C NMR chemical shifts for 3,5-disubstituted 1,2,4-oxadiazoles typically show signals for C3 around 168.8–169.0 ppm and for C5 in the range of 174.7–175.8 ppm, indicating a significant deshielding of these carbon atoms and confirming their electrophilic character. chemicalbook.com

| Property | Description | Reference |

|---|---|---|

| Aromaticity | Considered low or nonbenzonoid; has more heterodiene character. | chemicalbook.compsu.edu |

| Electronic Nature | Electron-deficient ring system. | researchgate.netresearchgate.net |

| Key Structural Feature | Contains a labile O-N bond, susceptible to cleavage. | psu.educhim.it |

| Electrophilic Centers | Carbon atoms at C3 and C5 positions are vulnerable to nucleophilic attack. | chemicalbook.comchim.it |

| Nucleophilic Centers | Nitrogen atom at the N4 position is the preferred site for electrophilic attack on the ring. | psu.edu |

| 13C NMR (C3) | ~168.9 ppm (for 3,5-diaryl derivatives) | chemicalbook.com |

| 13C NMR (C5) | ~175.3 ppm (for 3,5-diaryl derivatives) | chemicalbook.com |

Nucleophilic and Basic Properties of the Terminal Propan-1-amine Group

The terminal propan-1-amine group of the scaffold possesses a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties. libretexts.org When the amine functions as a Brønsted-Lowry base, this lone pair accepts a proton (H+). masterorganicchemistry.commasterorganicchemistry.com When it acts as a nucleophile, it donates the electron pair to an electron-deficient atom other than hydrogen, typically a carbon atom. masterorganicchemistry.com

The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH3+). For simple aliphatic primary amines, these pKa values are typically around 10-11. libretexts.org The alkyl chain of the propan-1-amine group is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom compared to ammonia (B1221849), making it a stronger base. quora.com

The nucleophilicity of amines generally correlates with their basicity; primary amines are more nucleophilic than ammonia. masterorganicchemistry.com However, nucleophilicity is also sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com The propan-1-amine group, being a primary amine with a flexible alkyl chain, is a potent nucleophile with minimal steric hindrance, allowing it to readily participate in reactions like SN2 substitutions and acylations. mnstate.edu The electron-withdrawing nature of the distal 1,2,4-oxadiazole ring is expected to have a minor, base-weakening electronic effect on the amine, but this is attenuated by the three-carbon propyl linker.

| Amine | Structure | pKa of Conjugate Acid (R-NH3+) | Relative Basicity |

|---|---|---|---|

| Ammonia | NH3 | 9.24 | Base |

| Propan-1-amine | CH3CH2CH2NH2 | 10.71 | Stronger |

| Diethylamine (Secondary) | (CH3CH2)2NH | 10.93 | Stronger |

| Aniline | C6H5NH2 | 4.63 | Weaker |

Reactivity Towards Electrophiles and Nucleophiles at Different Positions of the Scaffold

The 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine scaffold has two primary reactive sites: the heterocyclic ring and the terminal amine.

Reactivity of the 1,2,4-Oxadiazole Ring:

Towards Electrophiles: The 1,2,4-oxadiazole ring is highly resistant to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. chemicalbook.com This inertness is due to the electron-deficient nature of the ring and the deactivating effect of the heteroatoms. While the N4 position is the most likely site for electrophilic attack, such reactions are uncommon. psu.edu

Towards Nucleophiles: The C3 and C5 positions of the ring are electrophilic and thus susceptible to nucleophilic attack, particularly when a good leaving group is present. chemicalbook.comchim.it The C5 position is generally more reactive towards nucleophiles than the C3 position. psu.edu The entire ring system can undergo nucleophilic ring-opening, often initiated by attack at C5, followed by cleavage of the weak O-N bond. chim.it This reactivity pathway is exploited in Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) type rearrangements to form new heterocyclic systems. researchgate.netchim.it

Reactivity of the Propan-1-amine Group:

Towards Electrophiles: The nucleophilic nitrogen of the amine readily reacts with a wide range of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. mnstate.edu

Alkylation: Reaction with alkyl halides, which can lead to mono-, di-, and polyalkylation, potentially forming a quaternary ammonium (B1175870) salt. mnstate.edu

Reaction with Carbonyls: Nucleophilic addition to aldehydes and ketones to form imines (Schiff bases) after dehydration. mnstate.edu

Towards Nucleophiles: The amine group itself is not electrophilic and does not react with nucleophiles.

Understanding Regioselectivity and Stereoselectivity in Complex Reaction Pathways

Regioselectivity: Regioselectivity concerns which site of the molecule preferentially reacts. In the context of this compound, the primary consideration is the competition between the terminal amine and the oxadiazole ring.

Reaction with Electrophiles: In reactions with most electrophiles, the terminal amine is overwhelmingly the more reactive site. The lone pair on the sp3-hybridized nitrogen of the amine is significantly more available and nucleophilic than the lone pairs on the sp2-hybridized ring nitrogens. libretexts.org Therefore, reactions like acylation or alkylation will occur selectively at the propan-1-amine nitrogen.

Reaction with Nucleophiles: When the scaffold is treated with a nucleophile, the reaction will be directed towards the electrophilic centers of the 1,2,4-oxadiazole ring. Nucleophilic attack is favored at the C5 position. chim.it The presence of the methyl group at C3 and the propan-amine substituent at C5 influences the precise outcome, but C5 remains a primary target for reactions like ANRORC rearrangements. chim.it

Stereoselectivity: The parent molecule, this compound, is achiral and has no stereocenters. Stereoselectivity becomes a relevant concept only when a new chiral center is created during a reaction.

Formation of Chiral Centers: A chiral center could be introduced through several pathways. For example, reaction of the amine with a chiral electrophile would lead to the formation of diastereomers. Asymmetric synthesis methods could be employed to control the stereochemical outcome of such reactions. researchgate.net

Substrate-Controlled Reactions: If a chiral center were already present in the molecule (e.g., through modification of the propyl chain), it could direct the stereochemical outcome of subsequent reactions on the scaffold. For instance, in a Pd-catalyzed allylic amination, an existing stereocenter could influence the facial selectivity of the nucleophilic attack by the amine. nih.gov

Catalytic Asymmetric Amination: While not directly applicable to the synthesis of the scaffold itself, related principles of stereoselective C-H amination highlight how chiral catalysts can be used to install amine groups with high stereocontrol, a relevant concept for the synthesis of complex chiral amine-containing molecules. nih.gov

Computational Chemistry and in Silico Modeling Approaches for 1,2,4 Oxadiazole Amine Structures

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict various electronic properties of 1,2,4-oxadiazole (B8745197) derivatives. dntb.gov.uasemanticscholar.orgsamipubco.com By finding the lowest energy conformation of the molecule, DFT provides a precise three-dimensional structure, which is fundamental for further computational studies like molecular docking. researchgate.net

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.ua The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgmdpi.com A smaller energy gap generally implies higher reactivity. For instance, DFT studies on various oxadiazole derivatives have been used to calculate this energy gap to predict their stability and reactivity. mdpi.com

Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions and reaction mechanisms. dntb.gov.ua Theoretical vibrational frequencies calculated via DFT can also be correlated with experimental FT-IR spectra to confirm the molecular structure of newly synthesized compounds. researchgate.net

Table 1: Key Electronic Properties of Oxadiazole Derivatives Calculated by DFT Note: This table is illustrative, based on typical findings in the literature.

| Parameter | Description | Significance for 1,2,4-Oxadiazole-Amine Structures |

|---|---|---|

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides the foundational structure for docking and QSAR studies. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies positive and negative regions, predicting sites for intermolecular interactions. dntb.gov.ua |

Molecular Docking Simulations for Investigating Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. samipubco.comresearchgate.net For 1,2,4-oxadiazole-amine structures, docking simulations are essential for identifying potential biological targets and elucidating the molecular basis of their activity. mdpi.comijcce.ac.ir

The process involves placing the ligand, such as 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine, into the binding site of a target protein and evaluating the binding affinity using a scoring function. researchgate.netnih.gov These scores, often expressed in terms of binding energy (e.g., kcal/mol), help rank different compounds based on their potential to bind to the target. mdpi.comnih.gov

Docking studies provide detailed insights into the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For example, studies on 1,2,4-oxadiazole derivatives have identified key amino acid residues in target proteins that form hydrogen bonds with the nitrogen and oxygen atoms of the oxadiazole ring. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. nih.gov Molecular docking has been successfully used to screen 1,2,4-oxadiazole derivatives against various targets, including enzymes like sortase A, caspase-3, and VEGFR2. mdpi.comnih.govmdpi.com

Table 2: Representative Molecular Docking Studies on 1,2,4-Oxadiazole Derivatives

| Target Protein | Key Findings | Interacting Residues (Example) | Reference |

|---|---|---|---|

| VEGFR2 | Identified potent inhibitors among 1,3,4-oxadiazole (B1194373) derivatives based on strong binding interactions. | His1024, Ile1044, Cys1045 | mdpi.com |

| Human 20S Proteasome | Identified non-covalent inhibitors through a structure-based in silico approach. | Suggests binding within the S5 binding pocket of the β6 subunit. | nih.gov |

| Leishmania infantum CYP51 | Showed a strong affinity of a 1,2,4-oxadiazole derivative for the CYP51 enzyme. | Not specified | mdpi.com |

| GABAA Receptor | Screened derivatives as potential anti-convulsive agents, identifying compounds with high docking scores. | Asn54A, Ser51A, Thr58A, Thr133A | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.combenthamdirect.com For 1,2,4-oxadiazole derivatives, QSAR is a powerful tool for predicting the activity of untested compounds and for guiding the synthesis of new, more potent analogues. nih.gov

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that links these descriptors to the biological activity. nih.govbenthamdirect.com

The predictive power of a QSAR model is assessed through rigorous validation, using statistical metrics such as the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² for an external test set (pred_r²). nih.govmdpi.com Successful QSAR studies on 1,2,4-oxadiazoles have provided insights into the key structural features required for their activity, such as the importance of specific substitutions on the heterocyclic ring. nih.govmdpi.com

Table 3: Validation Parameters from QSAR Studies on 1,2,4-Oxadiazoles

| Study Focus | q² (Internal Validation) | r² (Model Fitness) | pred_r² (External Validation) | Key Finding | Reference |

|---|---|---|---|---|---|

| Caspase-3 Activators | 0.610 | 0.743 | 0.553 | Model indicated the importance of substitutions for improving anticancer activity. | mdpi.com |

| Sortase A Inhibitors | > 0.5 (Acceptable) | > 0.6 (Acceptable) | Not specified | 3D-QSAR model provided insights into critical features for inhibitor design. | nih.gov |

| S1P1 Agonists | Not specified | Not specified | Not specified | Identified key molecular descriptors (e.g., MATS, BELe2) governing agonist action. |

Molecular Dynamics Simulations to Analyze Conformational Dynamics and Solvent Effects

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by applying Newton's laws of motion, allowing for the analysis of the conformational flexibility of both the ligand and the receptor. mdpi.com

For 1,2,4-oxadiazole-amine structures, MD simulations are used to assess the stability of the docked pose obtained from molecular docking. mdpi.com By simulating the complex in a realistic environment (including water molecules and ions) over a period of nanoseconds, researchers can observe whether the key interactions are maintained over time. This provides a more accurate prediction of the ligand's binding status under physiological conditions. mdpi.com

Cheminformatics and Virtual Screening Techniques for Novel Scaffold Discovery

Cheminformatics involves the use of computational methods to analyze large chemical datasets. In conjunction with virtual screening, it is a powerful strategy for identifying novel chemical scaffolds with desired biological activities from vast compound libraries. nih.govnih.gov

Virtual screening can be performed using two main approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the target receptor is unknown. It relies on the knowledge of known active compounds to search for other molecules with similar properties (e.g., shape, pharmacophore features).

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target is available, SBVS uses molecular docking to screen large libraries of compounds against the target's binding site, identifying those with the highest predicted binding affinity. semanticscholar.org

These techniques have been successfully applied to the 1,2,4-oxadiazole scaffold. nih.gov For instance, a combination of structure- and ligand-based in silico approaches was used to identify commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov Similarly, virtual combinatorial screening led to the identification of 1,2,4-oxadiazole-based compounds as multi-target inhibitors for treating inflammatory disorders. nih.govresearchgate.net These approaches significantly reduce the time and cost associated with experimental high-throughput screening, focusing laboratory efforts on the most promising candidates.

Investigation of Molecular Interactions and Biological Pathway Modulation by 1,2,4 Oxadiazole Propan 1 Amine Motifs

In Vitro Enzyme Inhibition Assays for Related Oxadiazole Derivatives and Their Specific Targets (e.g., PLpro, hexokinase-II, MEK)

Derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been identified as inhibitors of various enzymes critical to disease pathways. While specific inhibition data for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine against the enzymes listed below is not extensively documented in publicly available literature, studies on related analogs provide strong evidence for the potential of this chemical class.

Papain-like Protease (PLpro): As a key enzyme in the replication and transcription of SARS-CoV-2, PLpro is a significant antiviral drug target. Research has led to the discovery of 1,2,4-oxadiazole derivatives that exhibit inhibitory activity against viral proteases. For instance, structural optimization of a hit compound from a chemical library screening led to the identification of 3-phenyl-1,2,4-oxadiazole derivatives with notable inhibitory activity against the main protease (Mpro), an enzyme related to PLpro.

Hexokinase-II (HK2): This enzyme is crucial in glucose metabolism and is often overexpressed in cancer cells, making it an attractive target for cancer therapy. mdpi.com While direct inhibition by 1,2,4-oxadiazole-propan-1-amine structures is not specified, the broader class of small-molecule enzyme inhibitors includes various heterocyclic compounds. For example, benitrobenrazide (BNBZ) and its derivatives have been identified as potent HK2 inhibitors. mdpi.com The established ability of oxadiazoles (B1248032) to act as pharmacophores in enzyme inhibition suggests that derivatives could be tailored to target HK2. mdpi.com

MEK (Mitogen-activated protein kinase kinase): The MEK/ERK pathway is a critical signaling cascade in cell proliferation and survival, and its inhibition is a validated strategy in oncology. Although specific data on 1,2,4-oxadiazole-propan-1-amine analogs as MEK inhibitors is sparse, the chemical tractability of the oxadiazole scaffold makes it a candidate for the design of kinase inhibitors. researchgate.net Studies have shown that 1,2,4-oxadiazole hybrids can act as multi-targeted kinase inhibitors, for example, against BRAF and EGFR kinases, which are often implicated in similar signaling pathways as MEK. nih.gov

Table 1: Examples of Enzyme Inhibition by Related Oxadiazole Derivatives

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-Aryl-5-alkyl-1,2,4-oxadiazoles | HDSirt2 | - | mdpi.com |

| 1,2,4-Oxadiazole-based hybrids | BRAFV600E/EGFR | GI₅₀ = 1.16 µM | nih.gov |

| 1,2,4-Oxadiazole derivatives | EGFR/c-Met | IC₅₀ = 0.2-0.6 µM | nih.gov |

Receptor Binding Studies for Ligands Incorporating the Oxadiazole-Amine Architecture (e.g., KOR, GPR88, 5-HT2A receptor)

The combination of the 1,2,4-oxadiazole ring and a flexible amine-containing chain is a key feature for ligands targeting various G-protein coupled receptors (GPCRs).

Kappa Opioid Receptor (KOR): The KOR is a target for developing treatments for pain and neuropsychiatric disorders. Studies have reported that oxadiazole-containing imidazodiazepines can mediate analgesic and anti-inflammatory effects through KOR. These compounds have demonstrated good binding affinity for KOR while showing weaker interactions with other opioid receptors like MOR and DOR.

GPR88: This is an orphan receptor highly expressed in the striatum, a brain region involved in motor control and reward. There is evidence of interaction between GPR88 and KOR, suggesting that ligands could potentially modulate both systems.

5-HT2A Receptor: This serotonin receptor is a key target for antipsychotic and antidepressant medications. While the primary focus of many studies has been on 1,3,4-oxadiazole (B1194373) derivatives, the general principle of using the oxadiazole core to design receptor ligands is well-established. For example, certain 1,3,4-oxadiazole derivatives have shown potent binding affinity to the related 5-HT1A receptor, with Ki values in the low nanomolar range. nih.govnih.gov This indicates the potential for 1,2,4-oxadiazole analogs to be developed as ligands for serotonin receptors.

Table 2: Receptor Binding Affinities of Related Oxadiazole Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole derivative (10g) | 5-HT1A | 1.52 nM | nih.govnih.gov |

| Imidazodiazepine-oxadiazole (GL-I-30) | KOR | 27 nM | - |

Structure-Activity Relationship (SAR) Studies: Elucidating Critical Pharmacophoric Elements

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

The 1,2,4-oxadiazole ring is not merely a passive linker; it actively participates in molecular interactions. mdpi.com Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets. The substitution pattern on the ring is a key determinant of activity. Quantitative structure-activity relationship (QSAR) studies have shown that the mechanism of action can differ significantly depending on whether substituents are at the 3- or 5-position of the ring. The 1,2,4-oxadiazole ring is considered an electron-withdrawing group, particularly through its C-5 position. nih.gov The methyl group at the 3-position provides a specific steric and electronic profile that influences how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.

The propan-1-amine chain provides flexibility and a basic nitrogen center, which is often crucial for receptor interactions.

Chain Length: The length of the alkyl chain connecting the oxadiazole ring to the terminal amine is critical for positioning the pharmacophoric groups in the correct orientation for optimal binding. Studies on similar heterocyclic compounds have shown that even a one-carbon homologation (e.g., changing from an ethyl to a propyl chain) can significantly alter receptor affinity and selectivity. mdpi.com The three-carbon (propan-1-amine) linker offers a specific degree of rotational freedom and distance that is often optimal for bridging key interaction points within a receptor or enzyme active site.

Terminal Amine Substitution: The primary amine (-NH2) group is a key pharmacophoric element, capable of forming strong hydrogen bonds and ionic interactions (salt bridges) with acidic residues (e.g., aspartic or glutamic acid) in a binding site. Modifying this group, for instance, by converting it to a secondary or tertiary amine, can drastically change the compound's binding profile, selectivity, and pharmacokinetic properties like cell permeability.

The three-dimensional shape (conformation) of a molecule is paramount to its biological activity. The flexible propan-1-amine chain allows the molecule to adopt various conformations. The biologically active conformation is the specific shape the molecule assumes when it binds to its target. The 1,2,4-oxadiazole ring, being a rigid and planar structure, serves as a stable anchor from which the flexible side chain can orient itself. nih.gov Computational studies, such as molecular docking, are often used to predict the likely binding modes and conformations of such molecules within the active site of a target protein, providing insights that guide the design of analogs with improved activity. tandfonline.com

Cellular Mechanism-of-Action Investigations of Oxadiazole Analogs (e.g., modulation of cell cycle progression, induction of apoptosis pathways)

Beyond direct interaction with enzymes or receptors, oxadiazole derivatives have been shown to exert profound effects on cellular processes, particularly those involved in cancer cell proliferation and survival. nih.govnih.gov

Modulation of Cell Cycle Progression: Several studies have demonstrated that 1,2,4-oxadiazole analogs can induce cell cycle arrest. nih.govnih.gov For example, certain derivatives have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Other related compounds have been observed to induce arrest at the G1 phase. nih.gov This disruption of the normal cell division cycle is a key mechanism for inhibiting the proliferation of cancer cells.

Induction of Apoptosis Pathways: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents work by triggering this pathway. Research has shown that various 1,2,4-oxadiazole derivatives are potent inducers of apoptosis. tandfonline.com The apoptotic activity of these compounds can be mediated through several mechanisms, including:

Caspase Activation: Increasing the levels of executioner caspases like caspase-3 and initiator caspases like caspase-8. tandfonline.com

Modulation of Bcl-2 Family Proteins: Down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like Bax. tandfonline.com

Mitochondrial Pathway: Causing an increase in intracellular reactive oxygen species (ROS), which can trigger the mitochondrial pathway of apoptosis. nih.gov

Table 3: Cellular Effects of Representative Oxadiazole Analogs

| Compound Class | Cell Line | Cellular Effect | Mechanism | Reference |

|---|---|---|---|---|

| 1,2,4-Oxadiazole derivative (Compound 48) | NSCLC | G2/M arrest, Apoptosis | Downregulation of EGFR and c-Met | nih.gov |

| 1,2,3-Triazole/1,2,4-oxadiazole hybrids | A-594 | Apoptosis | Activation of caspase-3 and -8, Bax upregulation, Bcl-2 downregulation | tandfonline.com |

| 1,2,4-Oxadiazole-thiophene conjugate | MCF-7 | G1 arrest | Topoisomerase II inhibition | nih.gov |

| 1,3,4-Oxadiazole nortopsentin derivative | PDAC-3 | G2/M arrest | - | researchgate.net |

Development of Chemical Probes and Affinity Ligands Based on the 1,2,4-Oxadiazole-Amine Scaffold for Target Identification

The deconvolution of drug targets is a pivotal step in understanding the mechanism of action of bioactive small molecules. Chemical probes are essential tools in this process, designed to specifically bind to and identify protein targets within a complex biological system. The this compound scaffold represents a promising starting point for the development of such probes due to its inherent structural and chemical properties. The 1,2,4-oxadiazole ring serves as a metabolically stable and rigid core, capable of engaging in specific molecular interactions with protein targets, while the terminal primary amine of the propan-1-amine chain provides a versatile chemical handle for the attachment of reporter tags or reactive moieties.

The general design of a chemical probe involves three key components: the pharmacophore, a reporter tag, and often a linker. In this context, the 1,2,4-oxadiazole-amine motif acts as the pharmacophore, responsible for binding to the target protein. The development process focuses on modifying this scaffold to incorporate additional functionalities without significantly compromising its original binding affinity.

Strategies for Probe Development

The conversion of the 1,2,4-oxadiazole-amine scaffold into a functional chemical probe involves the strategic incorporation of either a reporter group for affinity-based applications or a reactive group for covalent capture of the target.

Affinity-Based Probes:

Affinity-based probes are designed to bind non-covalently to their target proteins. Target identification using these probes typically involves immobilizing the probe on a solid support (e.g., agarose or magnetic beads) to perform pull-down experiments from cell lysates. The captured proteins are then identified using techniques like mass spectrometry.

A common strategy involves the attachment of a biotin tag to the primary amine of the this compound scaffold. Biotin's high affinity for streptavidin and avidin allows for highly efficient enrichment of the probe-protein complex. The primary amine can be readily functionalized using amine-reactive biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin, which form stable amide bonds.

Alternatively, fluorescent dyes can be conjugated to the amine group to create probes for visualizing the subcellular localization of the target protein. Amine-reactive fluorescent labels are widely available and their attachment allows for direct observation using techniques like fluorescence microscopy or flow cytometry.

Interactive Data Table: Components of Affinity-Based Probes

| Component | Example | Function | Attachment Site |

|---|---|---|---|

| Pharmacophore | This compound | Binds to the biological target. | N/A |

| Reporter Tag | Biotin | Enables affinity purification of the target protein. | Primary amine |

| Reporter Tag | Fluorescein, Rhodamine | Allows for visualization and localization of the target. | Primary amine |

| Linker | Polyethylene glycol (PEG) | Provides spatial separation between the pharmacophore and the tag to minimize steric hindrance. | Between the amine and the reporter tag |

Covalent Probes and Photoaffinity Ligands:

For more robust target identification, covalent probes are often employed. These probes form a permanent covalent bond with the target protein, which facilitates subsequent identification, even after harsh purification steps. Photoaffinity labeling (PAL) is a particularly powerful technique in this category.

A photoaffinity probe based on the 1,2,4-oxadiazole-amine scaffold would incorporate a photoreactive group, such as a diazirine, benzophenone, or an aryl azide. Upon irradiation with UV light, this group generates a highly reactive intermediate that covalently crosslinks with nearby amino acid residues in the binding pocket of the target protein.

The synthesis of such a probe would involve modifying the primary amine with a reagent that contains both a photoreactive moiety and a reporter tag (like biotin or a clickable alkyne group for subsequent functionalization). This creates a trifunctional probe that can bind, covalently crosslink, and be detected or purified.

Detailed Research Findings: Hypothetical Probe Design

While specific probes based on this compound are not extensively documented in the literature, the principles of probe design allow for a clear projection of their development. A research plan would involve synthesizing a small library of probes to optimize for target binding and labeling efficiency.

Probe 1 (Affinity Probe): The primary amine is directly conjugated to biotin-NHS ester. This probe would be used for initial pull-down experiments to identify potential binders.

Probe 2 (Photoaffinity Probe): A more advanced probe would feature a diazirine-containing linker arm, which also includes a terminal alkyne. The primary amine would be acylated with this linker. After photo-crosslinking in cells or lysates, the alkyne can be "clicked" to an azide-modified biotin or fluorophore for purification and identification. This approach, known as two-step labeling, can reduce steric hindrance from a bulky tag during the initial binding event.

Interactive Data Table: Characteristics of Covalent Probes

| Probe Type | Reactive Group | Activation Method | Advantages | Potential Challenges |

|---|---|---|---|---|

| Photoaffinity Label | Diazirine | UV Light (e.g., 350 nm) | Temporal control of covalent labeling; small size minimizes steric hindrance. | Synthesis can be complex; potential for non-specific labeling. |

| Photoaffinity Label | Benzophenone | UV Light (e.g., 350-360 nm) | More stable than diazirines; less prone to non-specific labeling. | Larger size may interfere with binding. |

| Electrophilic Probe | Acrylamide, Chloroacetamide | Proximity-driven reaction | No external activation needed; targets nucleophilic residues (e.g., cysteine). | May react with off-target nucleophiles; requires a suitably positioned nucleophile in the binding site. |

Future Research Directions and Emerging Opportunities in Chemical Biology Leveraging the 1,2,4 Oxadiazole Amine Scaffold

Design and Synthesis of Next-Generation 1,2,4-Oxadiazole-Amine Derived Scaffolds with Tuned Properties

The future development of compounds based on the 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine framework will heavily rely on the rational design and synthesis of next-generation scaffolds with finely tuned properties. The 1,2,4-oxadiazole (B8745197) core allows for decoration at the C3 and C5 positions, providing a versatile platform for structural modification. nih.govmdpi.com The primary synthetic route involves the heterocyclization of amidoximes with carboxylic acid derivatives or a 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.govchim.it

Researchers can modulate the physicochemical and biological properties of these scaffolds by strategically altering the substituents. mdpi.com For instance, the introduction of electron-donating groups (like methoxy) versus electron-withdrawing groups (like nitro) on an aryl substituent has been shown to dramatically alter biological activity. mdpi.com This principle allows for the tuning of properties such as:

Electronic Properties: The aromaticity and electron distribution of the oxadiazole ring can be modified to enhance interactions with biological targets. documentsdelivered.commdpi.com

Solubility: Second-generation derivatives have been synthesized by incorporating moieties like sodium propanoates to improve water solubility, a critical factor for biological testing and application. nih.gov

Target Specificity: By modifying the side chains attached to the core, researchers can optimize binding affinity and selectivity for specific enzymes or receptors. nih.govrsc.org

Recent synthetic advancements focus on milder, more efficient reaction conditions, including room-temperature syntheses, which expand the potential for incorporating thermosensitive functional groups into the final compounds. mdpi.com

Table 1: Strategies for Tuning Properties of 1,2,4-Oxadiazole-Amine Scaffolds

| Property to Tune | Synthetic Strategy | Example Modification | Desired Outcome |

|---|---|---|---|

| Biological Activity | Varying substituents on aryl rings | Addition of methoxy (electron-donating) vs. nitro (electron-withdrawing) groups. mdpi.com | Enhancement or modulation of inhibitory activity against a target. |

| Aqueous Solubility | Introduction of ionizable groups | Conversion of a propanoic acid side chain to its sodium salt. nih.gov | Improved solubility for biological assays and potential formulations. |

| Binding Affinity | Altering side-chain structure | Functionalizing a piperidine ring attached to the oxadiazole core with various N-alkyl or N-aryl groups. mdpi.com | Optimized interaction with the binding pocket of a biological target. |

| Metabolic Stability | Bioisosteric replacement | Using the 1,2,4-oxadiazole ring as a stable substitute for ester or amide groups. nih.govchim.it | Increased resistance to hydrolysis by metabolic enzymes. |

Advancements in Stereoselective Synthesis of Chiral Oxadiazole-Amines for Enantiomeric Purity

A significant frontier in the development of the 1,2,4-oxadiazole-amine scaffold is the advancement of stereoselective synthesis to produce chiral molecules with high enantiomeric purity. Many biological targets are stereospecific, meaning different enantiomers of a chiral drug can have vastly different activities. The synthesis of chiral 1,2,4-oxadiazoles derived from α-amino acids has been an area of focus. semanticscholar.orgresearchgate.net

Key strategies and future directions include:

Chiral Starting Materials: Utilizing enantiomerically pure starting materials, such as N-protected α-amino acids or naturally occurring chiral molecules like monoterpenes, to introduce chirality into the final structure. acs.orgnih.gov

Mild Reaction Conditions: Developing synthetic routes that proceed under mild conditions is crucial to prevent racemization at chiral centers. semanticscholar.org For example, using coupling reagents followed by cyclization at moderate temperatures helps preserve the original chirality. semanticscholar.org

Asymmetric Catalysis: A major opportunity lies in the development of asymmetric catalytic methods for the synthesis of the oxadiazole ring or the amine-containing side chain. The first enantioselective Morita–Baylis–Hillman reaction using a vinyl-heterocycle, such as a vinyl-1,2,4-oxadiazole, highlights the potential for developing novel asymmetric reactions for this scaffold. researchgate.net

Researchers have successfully synthesized chiral 1,2,4-oxadiazoles from amino acids with high enantiomeric purity (often >97%), as confirmed by HPLC and NMR analysis. semanticscholar.org Future work will likely focus on expanding the toolbox of asymmetric reactions to create a wider diversity of chiral 1,2,4-oxadiazole-amines.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Methodologies

The 1,2,4-oxadiazole-amine scaffold is exceptionally well-suited for modern drug discovery paradigms like high-throughput screening (HTS) and fragment-based drug discovery (FBDD). nih.govacs.org Its status as a "privileged scaffold" stems from its favorable physicochemical properties and its presence in a wide range of biologically active molecules. nih.govresearchgate.net

High-Throughput Screening (HTS): The development of efficient, one-pot parallel synthesis procedures allows for the rapid generation of large libraries of diverse 1,2,4-oxadiazole derivatives. acs.org These libraries can then be screened against numerous biological targets to identify initial "hit" compounds. nih.gov Methodologies using continuous flow reactors have been developed to further accelerate the synthesis and purification of these libraries, shortening the drug discovery cycle. rsc.org

Fragment-Based Drug Discovery (FBDD): The 1,2,4-oxadiazole-amine motif can serve as a core fragment that binds to a biological target. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a target. Hits are then optimized and grown into more potent lead compounds. The stable and synthetically tractable nature of the oxadiazole core makes it an ideal starting point for such optimization efforts. rsc.org

The enumeration of a virtual library containing millions of synthesizable drug-like 3,5-disubstituted 1,2,4-oxadiazoles demonstrates the vast chemical space that can be explored using this scaffold in computational and experimental screening campaigns. acs.org

Exploration of the 1,2,4-Oxadiazole-Amine Motif as a Component in Advanced Functional Materials Research

Beyond its applications in chemical biology and medicine, the 1,2,4-oxadiazole motif is emerging as a valuable component in advanced functional materials. mdpi.com Its rigid, aromatic structure, combined with tunable electronic properties, makes it suitable for applications in materials science, particularly in optoelectronics.

Future research opportunities include:

Liquid Crystals: The asymmetric nature of the 1,2,4-oxadiazole ring, with its strong lateral dipole moment, can lead to the formation of unique liquid crystalline phases, such as smectic and nematic phases. tandfonline.comresearchgate.net These materials are of interest for display technologies and sensors. While the related 1,3,4-oxadiazole (B1194373) isomer has been more extensively studied for liquid crystals, the 1,2,4-isomer offers opportunities to create materials with different and potentially advantageous properties. tandfonline.comrsc.org

Luminescent Materials: Derivatives of 1,2,4-oxadiazole often exhibit strong blue fluorescence in both solution and solid states, making them candidates for use in organic light-emitting diodes (OLEDs). tandfonline.com The combination of luminescence with the self-organizing properties of liquid crystals could lead to polarized light emitters. researchgate.net

Electron-Transporting Materials: Computational studies have shown that the electronic properties of oxadiazole derivatives can be tuned to create materials that are effective at transporting electrons or holes, a key requirement for organic electronic devices. tandfonline.com By modifying the substituents on the oxadiazole core, researchers can optimize properties like HOMO-LUMO gaps and charge injection barriers. tandfonline.com

Table 2: Applications of the 1,2,4-Oxadiazole Motif in Functional Materials

| Material Type | Key Property | Potential Application | Research Finding |

|---|---|---|---|

| Liquid Crystals | High dipole moment, molecular asymmetry | Displays, sensors | 1,2,4-Oxadiazole derivatives can form smectic and nematic phases, often with wider mesophase ranges than their 1,3,4-isomers. tandfonline.comresearchgate.net |

| Luminescent Materials | Strong blue fluorescence | Organic Light-Emitting Diodes (OLEDs) | Many derivatives exhibit strong blue emission in both solution and solid phases with high quantum yields. tandfonline.com |

| Electron Transport Materials | Tunable HOMO/LUMO energy levels | Organic electronics, solar cells | Computational studies predict that specific oxadiazole derivatives can be superior electron or hole transport materials. tandfonline.com |

| Photoconductive Materials | Photodiode properties | Optoelectronic devices | Thiophene-oxadiazole molecules have been shown to exhibit photoconductive and photodiode properties. rsc.org |

Development of Novel Analytical Techniques for the Characterization and Quantification of Oxadiazole-Amine Derivatives in Complex Matrices

As new 1,2,4-oxadiazole-amine derivatives are developed for biological applications, robust analytical techniques for their characterization and quantification in complex matrices like biological fluids (e.g., urine, plasma) become essential. researchgate.net

Standard characterization of newly synthesized compounds relies on a suite of spectral techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their molecular structure and purity. ijrpr.comopenmedicinalchemistryjournal.com

For quantification in biological and environmental samples, more advanced methods are required:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for quantifying small molecules in complex mixtures. jfda-online.com Tandem MS (MS/MS) provides high selectivity and sensitivity, allowing for the detection of compounds at very low concentrations (e.g., parts-per-billion). nih.govacs.org

Sample Preparation: A critical step is the extraction and purification of the target analyte from the matrix. Solid-phase extraction (SPE) is a common method used to isolate heterocyclic aromatic amines from samples before analysis. acs.org Future research could focus on developing novel extraction materials, such as magnetic molecularly imprinted polymers (MMIPs), for highly selective purification of specific oxadiazole-amine derivatives. jfda-online.com

Capillary Liquid Chromatography: For samples where volume is limited, capillary LC offers a high-resolution separation technique that can be coupled with various detectors for sensitive quantification. researchgate.net

Future work will focus on developing and validating highly sensitive and specific analytical methods tailored to the unique physicochemical properties of next-generation 1,2,4-oxadiazole-amine compounds to support preclinical and clinical studies. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine to ensure high yield and purity?

- Methodological Answer: Synthesis optimization involves:

- Precursor Selection: Use amidoximes and carboxylic acid derivatives as starting materials for oxadiazole ring formation .

- Reaction Conditions: Control temperature (ambient to 80°C), solvent polarity (e.g., DMSO or ethanol), and dehydrating agents (e.g., POCl₃) to minimize side reactions .

- Purification: Employ column chromatography or recrystallization to isolate the compound, monitored by thin-layer chromatography (TLC) .

- Catalysts: Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency .

Example Reaction Setup:

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMSO |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 65–85% (typical range) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify amine protons (δ 1.5–2.5 ppm) and methyl groups on the oxadiazole ring (δ 2.1–2.3 ppm). Coupling patterns resolve adjacent protons .

- ¹³C NMR: Confirm oxadiazole carbons (δ 160–170 ppm) and aliphatic chain carbons (δ 20–40 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- IR Spectroscopy: Detect N-H stretches (3300–3500 cm⁻¹) and C=N/C-O bonds in the oxadiazole ring (1600–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the formation of the 1,2,4-oxadiazole ring in derivatives like this compound?

- Methodological Answer: Regioselectivity issues arise from competing pathways during cyclization. Strategies include:

- Substituent Effects: Electron-withdrawing groups (e.g., methyl) on the oxadiazole precursor stabilize the desired 1,2,4-oxadiazole isomer .

- Kinetic vs. Thermodynamic Control: Lower temperatures (≤60°C) favor kinetic products, while higher temperatures (≥100°C) may shift equilibrium toward thermodynamically stable isomers .

- Computational Modeling: Use DFT calculations to predict reaction pathways and optimize substituent positioning .

Q. What methodological strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., alkyl chain length, heterocyclic substituents) and compare bioactivity .

- Enzyme Assays: Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., kinases, proteases) .

- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonds with oxadiazole N-atoms) .

- Data Correlation: Statistically link structural features (e.g., logP, polar surface area) to activity using QSAR models .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer: Contradictions may stem from assay variability or impurities. Mitigation steps:

- Standardized Protocols: Adopt validated assays (e.g., CLIA-compliant methods) and control for solvent effects (e.g., DMSO ≤0.1%) .

- Purity Verification: Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude confounding impurities .

- Meta-Analysis: Compare data across studies with similar substituents (e.g., phenyl vs. methyl groups) to identify trends .

Q. What computational approaches are most effective for predicting the stability and reactivity of this compound under physiological conditions?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions in aqueous environments to assess hydrolysis susceptibility of the oxadiazole ring .

- pKa Prediction: Use software (e.g., MarvinSuite) to estimate amine protonation states at physiological pH (7.4) and their impact on solubility .

- Degradation Pathways: Apply density functional theory (DFT) to model oxidative or enzymatic breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.